

# 1-(3-chlorophenyl)piperazine chemical properties and structure

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## Compound of Interest

Compound Name: Chlorophenylpiperazine

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An In-depth Technical Guide to 1-(3-chlorophenyl)piperazine: Structure, Properties, and Applications

## Introduction

1-(3-chlorophenyl)piperazine, commonly known as m-CPP, is an N-aryl piperazine derivative of significant interest in the fields of medicinal chemistry, pharmacology, and toxicology.<sup>[1]</sup> Its prominence stems from a dual identity: it is a crucial chemical intermediate for the synthesis of several widely prescribed antidepressant drugs, and it is also a pharmacologically active substance in its own right, functioning as a non-selective serotonin receptor agonist.<sup>[2][3]</sup> Furthermore, m-CPP is the primary active metabolite of antidepressants such as trazodone and nefazodone, contributing to their overall therapeutic effects and side-effect profiles.<sup>[1][4]</sup> This guide provides a comprehensive technical overview of m-CPP for researchers, scientists, and drug development professionals, detailing its chemical structure, physicochemical properties, synthesis, pharmacological significance, and safety considerations.

## Chemical Structure and Nomenclature

The structure of 1-(3-chlorophenyl)piperazine consists of a piperazine ring, which is a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, substituted at one nitrogen with a 3-chlorophenyl group.<sup>[2][5]</sup> This substitution pattern defines it as an aromatic piperazine derivative.<sup>[5]</sup>

The key identifiers for this compound are summarized below.

Identifier	Value
IUPAC Name	1-(3-chlorophenyl)piperazine[1]
Common Synonyms	m-CPP, meta-chlorophenylpiperazine, 3-CPP[1] [4]
CAS Number	6640-24-0 (for free base)[1]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub> [1]
Molecular Weight	196.67 g/mol [1][5]
InChI Key	VHFVKMTVMIZMIK-UHFFFAOYSA-N[1]

```
graph chemical_structure {  
  layout=neato;  
  node [shape=plaintext];  
  edge [style=solid];
```

```
// Define nodes for atoms
```

```
N1 [label="N"];
```

```
N2 [label="N"];
```

```
C1 [label="C"];
```

```
C2 [label="C"];
```

```
C3 [label="C"];
```

```
C4 [label="C"];
```

```
H_N2 [label="H"];
```

```
// Phenyl Ring
```

```
C_Ph1 [label="C"];
```

```
C_Ph2 [label="C"];
```

```
C_Ph3 [label="C"];
```

```
C_Ph4 [label="C"];
```

```
C_Ph5 [label="C"];
```

```
C_Ph6 [label="C"];
```

```
Cl [label="Cl"];
```

```
// Edges for Piperazine Ring
```

```
N1 -- C1;  
C1 -- C2;  
C2 -- N2;  
N2 -- C3;  
C3 -- C4;  
C4 -- N1;  
N2 -- H_N2;
```

```
// Edges for Phenyl Ring
```

```
N1 -- C_Ph1;  
C_Ph1 -- C_Ph2;  
C_Ph2 -- C_Ph3;  
C_Ph3 -- C_Ph4;  
C_Ph4 -- C_Ph5;  
C_Ph5 -- C_Ph6;  
C_Ph6 -- C_Ph1;  
C_Ph3 -- Cl;
```

```
// Aromatic bonds (double bonds in phenyl ring)
```

```
edge [style=double];  
C_Ph1 -- C_Ph2;  
C_Ph3 -- C_Ph4;  
C_Ph5 -- C_Ph6;  
}
```

Caption: Chemical Structure of 1-(3-chlorophenyl)piperazine.

## Physicochemical and Spectroscopic Properties

1-(3-chlorophenyl)piperazine is typically supplied as a white to off-white crystalline solid or powder.<sup>[2][5]</sup> Its hydrochloride salt is often used to improve stability and solubility in aqueous media.<sup>[6]</sup>

**Table 1: Physical Properties**

Property	Value	Source(s)
Appearance	White to off-white crystalline powder/solid	<sup>[2][5]</sup>
Melting Point	98-101°C (free base)	<sup>[5]</sup>
210-214°C (hydrochloride salt)	<sup>[7][8][9]</sup>	
Boiling Point	344.8°C at 760 mmHg	<sup>[5]</sup>
Solubility	Soluble in DMSO, ethanol, methanol. Sparingly soluble in water.	<sup>[2][4][5]</sup>

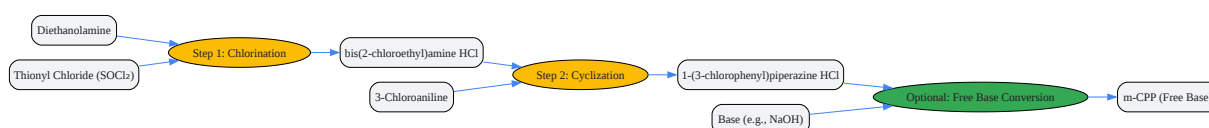
**Table 2: Spectroscopic Data**

Technique	Data Highlights	Source(s)
<sup>1</sup> H NMR	Spectra available in databases for the hydrochloride salt in DMSO-d6.	<sup>[10][11]</sup>
Mass Spectrometry	GC-MS data shows characteristic peaks at m/z 196 (molecular ion), 156, 154, and 122.	<sup>[1][12]</sup>
Infrared (IR)	ATR-IR spectra are available in spectral databases.	<sup>[1]</sup>
UV-Vis (λ <sub>max</sub> )	For the hydrochloride salt: 211, 249, 288 nm.	<sup>[4]</sup>

## Synthesis and Manufacturing

The synthesis of m-CPP is a well-established process in industrial chemistry, often serving as a precursor for more complex pharmaceutical agents. A common and efficient route involves a three-step process starting from readily available commercial reagents.<sup>[13][14]</sup> The causality behind this specific pathway is its cost-effectiveness and relatively high yields.

The overall synthesis logic is to first create a reactive bis(2-chloroethyl)amine intermediate, which then undergoes cyclization with 3-chloroaniline to form the desired arylpiperazine ring system.



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Caption: General workflow for the synthesis of m-CPP.

## Experimental Protocol: Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride

This protocol is a representative synthesis adapted from established chemical literature and patents.<sup>[13][14]</sup> It is designed as a self-validating system where the successful isolation and characterization of intermediates confirm the progression of the reaction.

### Step 1: Preparation of bis(2-chloroethyl)amine Hydrochloride

- **Reagents & Setup:** Charge a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser with diethanolamine (1.0 mol) dissolved in a suitable solvent like chloroform ( $\text{CHCl}_3$ ).

- Chlorination: Cool the solution in an ice bath. Slowly add a mixture of thionyl chloride ( $\text{SOCl}_2$ ) (4.0 mol) and chloroform dropwise over 1-2 hours, maintaining the temperature below  $10^\circ\text{C}$ . The use of excess thionyl chloride ensures complete conversion of the hydroxyl groups.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours to drive the reaction to completion.
- Isolation: Cool the reaction mixture. Remove the excess solvent and thionyl chloride under reduced pressure. The resulting solid is crude bis(2-chloroethyl)amine hydrochloride.
- Purification: Recrystallize the crude solid from acetone to yield pure, white bis(2-chloroethyl)amine hydrochloride. The yield is typically around 60-65%.[\[13\]](#)

#### Step 2: Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride

- Reagents & Setup: In a separate reaction vessel, dissolve 3-chloroaniline (1.0 mol) and the bis(2-chloroethyl)amine hydrochloride (1.0 mol) from Step 1 in a high-boiling aromatic solvent such as xylene or dimethylbenzene.[\[13\]](#)[\[14\]](#) The choice of a high-boiling solvent is critical to provide the necessary energy for the double N-alkylation and cyclization reaction.
- Reaction: Heat the mixture to reflux (typically  $>130^\circ\text{C}$ ) for 24 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
- Workup: After cooling, the reaction mixture is typically diluted with a solvent like dichloromethane and washed with water. The organic layer is separated.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.[\[13\]](#) This oil is the hydrochloride salt of 1-(3-chlorophenyl)piperazine. The yield for this step is generally high, often exceeding 85%.[\[13\]](#)

## Role in Medicinal Chemistry and Pharmacology

m-CPP is a cornerstone molecule in the development of therapies for central nervous system (CNS) disorders.

- **Pharmaceutical Intermediate:** Its most prominent role is as a key building block for the synthesis of several psychoactive drugs.<sup>[5][15]</sup> The piperazine nitrogen atoms are nucleophilic, allowing for straightforward alkylation reactions.<sup>[5]</sup> This reactivity is exploited in the synthesis of trazodone, where m-CPP is reacted with an alkylating agent containing the triazolopyridine moiety.<sup>[16][17][18]</sup>
- **Intrinsic Pharmacological Activity:** m-CPP itself is a potent serotonergic agent, acting as an agonist or partial agonist at multiple serotonin (5-HT) receptors, with a notable affinity for the 5-HT<sub>2C</sub> and 5-HT<sub>2B</sub> subtypes.<sup>[7]</sup> Its activity at these receptors is thought to mediate effects on mood, anxiety, and appetite.<sup>[3]</sup> It also displays some activity at 5-HT<sub>1A</sub>, 5-HT<sub>2A</sub>, and other receptors.<sup>[3][7]</sup>
- **Active Metabolite:** In humans, antidepressant drugs like trazodone, nefazodone, and etoperidone are metabolized, primarily by the CYP3A4 enzyme, to form m-CPP as a major circulating metabolite.<sup>[1][4]</sup> This metabolic conversion is significant because the resulting m-CPP contributes to the overall pharmacological and toxicological profile of the parent drug. For instance, some of the anxiogenic or dysphoric side effects occasionally reported with trazodone therapy have been attributed to its metabolite, m-CPP.

## Toxicology and Safety

The handling of 1-(3-chlorophenyl)piperazine requires adherence to standard laboratory safety protocols due to its potential hazards.

**Table 3: GHS Hazard Classification**

Hazard Statement	Description	Source(s)
H301 / H302	Toxic or Harmful if swallowed (Acute Oral Toxicity)	<sup>[1][19]</sup>
H315	Causes skin irritation	<sup>[1][19]</sup>
H319	Causes serious eye irritation	<sup>[1][19]</sup>
H335	May cause respiratory irritation	<sup>[1][19]</sup>

Handling and Storage:

- Handling: Use in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[20][21] Avoid breathing dust and prevent contact with skin and eyes.[20][21]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5] The hydrochloride salt should be protected from moisture.[6]

## Analytical Methodologies

Due to its presence as a metabolite of prescribed drugs and its use as a designer drug, robust analytical methods for the detection of m-CPP are essential in clinical and forensic toxicology. [7][9] The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][22] These methods allow for the sensitive and specific identification and quantification of m-CPP and its own metabolites (e.g., hydroxy-mCPP isomers) in biological matrices such as urine and blood.[22]

## Conclusion

1-(3-chlorophenyl)piperazine is a molecule of considerable scientific and commercial importance. Its structural features make it a versatile intermediate for the synthesis of complex pharmaceutical agents, most notably the antidepressant trazodone. Simultaneously, its intrinsic and potent activity at serotonin receptors, coupled with its formation as an active metabolite of several drugs, makes it a subject of intense pharmacological and toxicological study. A thorough understanding of its chemical properties, synthesis, and biological actions is therefore indispensable for professionals engaged in drug discovery, development, and clinical analysis.

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